N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a naphthamide substituent at the ethylamine side chain. The core pyrazolo[3,4-d]pyrimidine scaffold is a bicyclic heteroaromatic system with demonstrated pharmacological relevance, particularly in kinase inhibition and anticancer research. Key structural features include:
- Methylthio (SCH₃) substituent at position 6, contributing to hydrophobic interactions.
- 2-Naphthamide moiety linked via an ethylamine spacer, introducing steric bulk and aromatic π-stacking capabilities.
This compound’s design leverages modular synthetic strategies common to pyrazolo[3,4-d]pyrimidines, as exemplified by analogous compounds in the literature .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-14(2)25-19-18-13-24-28(20(18)27-22(26-19)30-3)11-10-23-21(29)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-14H,10-11H2,1-3H3,(H,23,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTSQBIHVJZYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide, commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H26N6O3S
- Molecular Weight : 430.5 g/mol
- CAS Number : 946282-38-8
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, primarily through their interactions with various receptors and enzymes:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit several kinases involved in cellular signaling pathways, which can lead to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Some derivatives have shown promising activity against bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- CNS Activity : Certain compounds have been evaluated for their neuroprotective effects and potential as anxiolytics or antidepressants by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Isopropylamino Group : Enhances binding affinity to target receptors.
- Methylthio Substituent : Contributes to increased lipophilicity, improving membrane permeability.
- Naphthamide Moiety : Imparts additional interactions with biological targets, enhancing overall potency.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of this compound:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
- Neuroprotective Effects : Research involving animal models showed that this compound could protect neurons from oxidative stress-induced damage. The neuroprotective mechanism was attributed to its ability to modulate glutamate levels and reduce excitotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of molecules with structural modifications dictating their physicochemical and biological properties. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*The molecular formula of the target compound is inferred as C₂₄H₂₆N₆OS based on its structure.
Key Observations :
Substituent-Driven Diversity :
- The 2-naphthamide group in the target compound distinguishes it from analogs with smaller amides (e.g., tetrahydrothiophenyl-acetamide in ) or sulfonamides (). This confers enhanced π-π stacking but may reduce solubility.
- Methylthio (SCH₃) at position 6 is conserved in the target and ’s compound, suggesting its role in hydrophobic binding interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , where pyrazolo[3,4-d]pyrimidine cores are functionalized via nucleophilic substitution or coupling reactions .
- Yields for naphthamide derivatives are unstated, but reports high yields (up to 92%) for analogs with less sterically demanding substituents .
Physicochemical Properties :
- Molecular Weight : The target compound’s estimated mass (~472 g/mol) exceeds analogs in (396.57 g/mol) and 2u (522.61 g/mol), reflecting the naphthamide’s contribution.
- Solubility : Sulfonamide-containing derivatives () exhibit improved aqueous solubility due to ionizable groups, whereas the target’s naphthamide may prioritize membrane permeability over solubility.
The isopropylamino group (common in the target and ) is a known pharmacophore in kinase inhibitors, facilitating hinge-region interactions.
Research Findings and Trends
- Structure-Activity Relationship (SAR): Bulky substituents like naphthamide may enhance target selectivity but reduce metabolic stability. For instance, ’s compound 2w (92% yield) uses a tert-butoxycarbonyl (Boc)-protected amino group to balance reactivity and stability .
- Thermal Stability : The target compound’s melting point is unreported, but ’s sulfonamide analog has a high melting range (211–214°C), correlating with crystalline stability .
Preparation Methods
Vilsmeier-Haack Formylation for Pyrazole Ring Construction
The pyrazolo[3,4-d]pyrimidine core is synthesized via Vilsmeier-Haack formylation, as demonstrated in the preparation of analogous pyrazolopyrimidines.
Procedure :
- Hydrazone Formation : 2-Acetylnaphtho[2,1-b]furan (1.72 g, 0.01 mol) reacts with phenylhydrazine (1.08 g, 0.01 mol) in ethanol under reflux to yield 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan.
- Formylation : The hydrazone intermediate undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 90°C, producing 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Key Parameters :
Cyclocondensation for Pyrimidine Ring Closure
Cyclocondensation of the formylated pyrazole with guanidine or thiourea derivatives generates the pyrazolo[3,4-d]pyrimidine skeleton.
Example :
A mixture of 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3.38 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in ethanol with piperidine catalyst yields 4-mercapto-pyrazolo[3,4-d]pyrimidine.
Optimization :
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
Introduction of Methylthio Group
The methylthio (-SMe) group is introduced via nucleophilic displacement of a chloro substituent.
Procedure :
- Chlorination : 4,6-Dichloropyrazolo[3,4-d]pyrimidine reacts with methylthiolate (NaSMe) in DMF at 60°C.
- Isolation : The product is precipitated by neutralization with citric acid and purified via recrystallization.
Conditions :
Installation of Isopropylamino Group
The isopropylamino group is introduced via Buchwald-Hartwig amination or nucleophilic substitution.
Method :
- Amination : 4-Chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine reacts with isopropylamine in the presence of cesium carbonate (Cs₂CO₃) in dioxane at 100°C.
- Workup : The mixture is concentrated, and the product is isolated via column chromatography.
Optimization :
Conjugation with 2-Naphthamide via Ethyl Spacer
Ethyl Spacer Incorporation
The ethyl linker is introduced through alkylation or Mitsunobu reaction.
Alkylation Protocol :
- Substitution : 1H-Pyrazolo[3,4-d]pyrimidin-1-yl ethanol is treated with thionyl chloride (SOCl₂) to generate the chloroethyl intermediate.
- Coupling : Reaction with 2-naphthoic acid in the presence of N,N-diisopropylethylamine (DIPEA) and HATU in DMF yields the target compound.
Conditions :
Alternative Peptide Coupling Strategies
EDC/HOBt-Mediated Coupling :
- Activation : 2-Naphthoic acid (1.72 g, 0.01 mol) is activated with EDC (1.91 g, 0.01 mol) and HOBt (1.35 g, 0.01 mol) in DCM.
- Amination : The activated acid reacts with 2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine (2.06 mol) in DMF.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Q & A
Q. What are the critical steps in synthesizing N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide?
The synthesis involves a multi-step process:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of substituted pyrazole and pyrimidine precursors under controlled pH (6.5–7.5) .
- Step 2 : Introduction of the isopropylamino and methylthio groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA (diisopropylethylamine) .
- Step 3 : Final coupling of the naphthamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) at 0–4°C to minimize side reactions . Key Optimization: Reaction time (12–24 hrs) and solvent selection (DMF or dichloromethane) significantly impact yield (40–65%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Essential analytical techniques include:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methylthio at δ 2.5 ppm, naphthamide aromatic protons at δ 7.2–8.3 ppm) .
- LC-MS : To confirm molecular weight (expected m/z: 464.5 [M+H]) and purity (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect byproducts .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS); use DMSO (50–100 mM stock) for in vitro studies .
- Stability : Degrades at >60°C (TGA data); store at -20°C under inert gas (N) to prevent oxidation of the methylthio group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core Modifications : Replace the naphthamide with biphenylcarboxamide (see ) to assess impact on kinase inhibition .
- Substituent Analysis : Compare isopropylamino vs. propylamino analogs () to evaluate selectivity for ATP-binding pockets .
- Methodology : Use X-ray crystallography (e.g., PDB ID: 6AY ) or cryo-EM to map binding interactions with target proteins.
Q. What experimental strategies are recommended for identifying biological targets?
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify inhibition of tyrosine kinases (e.g., Src, Abl) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by monitoring protein thermal stability shifts in cell lysates .
- RNAi/CRISPR Knockdown : Correlate gene silencing of putative targets (e.g., mTOR, EGFR) with compound efficacy .
Q. How should researchers address contradictions in reported biological activity data?
- Purity Verification : Re-analyze batches with conflicting IC values using LC-MS to detect trace impurities (e.g., oxidized methylthio byproducts) .
- Assay Optimization : Standardize cell viability assays (e.g., ATP levels vs. apoptosis markers) to reduce variability .
- Meta-Analysis : Compare data across analogs (e.g., vs. 8) to identify substituents causing divergent effects on potency .
Methodological Recommendations
- Synthetic Chemistry : Adopt ICReDD’s computational reaction path search to optimize step 2 yields () .
- Data Reproducibility : Use PubChem’s standardized assay protocols () for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
